molecular formula C12H23N3O3 B7930733 [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930733
M. Wt: 257.33 g/mol
InChI Key: NYTITAFHEWPAIL-DTWKUNHWSA-N
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Description

This compound (CAS: 1401668-72-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and an (S)-2-amino-propionyl substituent. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . Key physicochemical properties include:

  • Density: 1.10 ± 0.1 g/cm³ (predicted)
  • Boiling Point: 412.7 ± 45.0 °C (predicted)
  • pKa: 9.05 ± 0.29 (predicted), indicating moderate basicity .

The tert-butyl carbamate group enhances stability and solubility in organic synthesis workflows .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-8(13)10(16)15-6-5-9(7-15)14-11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,17)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTITAFHEWPAIL-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolytic Deprotection Pathway

A widely cited method involves hydrogenolysis of a benzyl-protected precursor (Figure 1).

Procedure :

  • Starting material : (3R)-1-Benzyl-pyrrolidin-3-amine (CAS 638217-49-9).

  • Acylation : React with (S)-2-(tert-butoxycarbonylamino)-propionic acid using EDCl/HOBt in dichloromethane.

  • Boc protection : Treat with di-tert-butyl dicarbonate in the presence of DMAP.

  • Deprotection : Hydrogenate with 10% Pd/C and ammonium formate in methanol/water (5 h reflux).

Key data :

  • Yield : 100% after deprotection.

  • 1H NMR (CDCl3): δ 1.38 (s, 9H, Boc), 2.80 (s, 3H, N-methyl), 4.58 (m, 1H, pyrrolidine C3-H).

Direct Coupling and Purification

An alternative route from methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate leverages tandem aldol-cyclization (Figure 2):

Procedure :

  • Aldol reaction : Methyl vinyl ketone + 4-formylpiperidine-1-tert-butyl formate → 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

  • Mannich reaction : Treat with tris(dimethylamino)methane in toluene (12 h reflux).

  • Chromatography : Purify via silica gel column (hexane/ethyl acetate).

Key data :

  • Yield : 72–85% after column purification.

  • Purity : >95% (HPLC).

Stereochemical Control and Optimization

Chiral Pool vs. Asymmetric Synthesis

  • Chiral pool : Use commercially available (R)-pyrrolidine derivatives to avoid racemization.

  • Asymmetric induction : Enzymatic resolution or chiral auxiliaries for the (S)-2-amino-propionyl group.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Stereochemistry
Acylation reagentEDCl/HOBtMinimizes epimerization
SolventDichloromethaneEnhances coupling efficiency
Temperature0°C → rtPrevents thermal degradation
Hydrogenation time5 hComplete deprotection without over-reduction

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Hexane/ethyl acetate (70:30 → 60:40) for Boc-protected intermediates.

  • Reverse-phase HPLC : C18 column, acetonitrile/water gradient for final product.

Spectroscopic Validation

  • 1H NMR : Diagnostic signals at δ 1.38 (Boc), 4.58 (pyrrolidine C3-H).

  • MS (ESI+) : m/z 299.41 [M+H]+.

Industrial-Scale Considerations

  • Catalyst recycling : Pd/C recovery reduces costs.

  • Solvent selection : Methanol/water mixtures enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

[®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₂H₂₃N₃O₃
  • Molar Mass : 243.33 g/mol
  • CAS Number : 885688-49-3

The structural formula includes a pyrrolidine ring, which is crucial for its biological activity, particularly in modulating receptor interactions.

Drug Development

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:

  • Enzyme Inhibition : The carbamate moiety can serve as a scaffold for designing inhibitors targeting enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in oncology .

Neurological Research

Due to its ability to cross the blood-brain barrier, this compound is being explored for its neuroprotective effects. It may enhance synaptic plasticity and has potential implications in treating conditions such as depression and anxiety disorders .

Case Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester resulted in improved cognitive function and reduced neuroinflammation. The findings suggest that the compound may modulate neurotransmitter systems positively, warranting further exploration into its mechanisms of action .

Case Study 2: Antitumor Activity

In vitro assays have shown that this compound exhibits selective cytotoxicity against human cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, indicating its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to five analogs with modifications in the acyl side chain, carbamate substituents, or heterocyclic core (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Modifications Key Properties
Target Compound (1401668-72-1) C₁₄H₂₇N₃O₃ 285.38 (S)-2-amino-propionyl; tert-butyl carbamate Predicted pKa: 9.05; moderate polarity
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (1401665-64-2) C₁₇H₂₅N₃O₃ 319.41 (S)-2-amino-3-methyl-butyryl; benzyl carbamate Higher lipophilicity (benzyl group); purity: 96%
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (1401666-89-4) C₁₆H₃₁N₃O₃ 313.44 Ethyl-carbamate; 3-methyl-butyryl Reduced steric hindrance (ethyl vs. tert-butyl)
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (431058-52-5) C₁₃H₂₄N₂O₂ 240.35 Cyclopropyl-pyrrolidine hybrid Lower molecular weight; potential for constrained conformations
[1-(2-Hydroxy-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester C₁₅H₂₂N₂O₄ 294.35 Phenyl-ethylcarbamoyl; hydroxy group Increased hydrogen-bonding capacity

Key Findings from Comparative Analysis

The ethyl-carbamate analog (1401666-89-4) shows reduced steric hindrance compared to the tert-butyl group, which may enhance reactivity in coupling reactions .

Carbamate Group Variations: The benzyl carbamate in 1401665-64-2 offers higher lipophilicity, favoring membrane permeability but requiring harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl . The cyclopropyl-pyrrolidine hybrid (431058-52-5) introduces conformational rigidity, a feature exploited in kinase inhibitors to improve metabolic stability .

Stereochemical Considerations: The (R)-pyrrolidin-3-yl and (S)-2-amino-propionyl configuration in the target compound is mirrored in analogs like 1401665-64-2, preserving chiral recognition in enzyme-active sites .

Research Implications

  • The target compound’s predicted pKa (~9.05) suggests favorable solubility in physiological pH ranges, making it suitable for in vitro assays. In contrast, benzyl-carbamate analogs (e.g., 1401665-64-2) may require formulation adjustments due to higher hydrophobicity .
  • The cyclopropyl-pyrrolidine analog (431058-52-5) demonstrates the importance of structural constraints in optimizing pharmacokinetic profiles, a strategy used in FDA-approved drugs like crizotinib .

Biological Activity

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 885688-49-3, is a compound that has garnered interest for its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H23N3O3C_{12}H_{23}N_{3}O_{3}, indicating a complex structure that includes a pyrrolidine ring and a carbamate functional group. Its stereochemistry is crucial for its biological activity, as the configuration can significantly influence interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Gene Regulation :
    • It regulates cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival.
    • The compound may repress the promoter of the tumor suppressor gene p53, thereby influencing cell cycle progression .
  • Inflammatory Response :
    • The compound has been shown to suppress NF-kappa-B activation, a key regulator of inflammatory responses, while activating AP-1, another transcription factor involved in inflammation .
  • Immune Modulation :
    • It binds to dendritic cells (DCs) via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests potential applications in modulating immune responses .
  • Lipid Metabolism :
    • The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, contributing to increased triglyceride levels in hepatocytes .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies :
    A study demonstrated the compound's ability to inhibit cell cycle regulatory factors, suggesting it may have applications in cancer therapeutics by disrupting normal cell cycle checkpoints .
  • In Vivo Studies :
    In animal models, this compound exhibited significant effects on tumor growth inhibition, correlating with its ability to modulate immune responses and inflammatory pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Gene RegulationRepresses c-myc and p53; alters cell cycle ,
Inflammatory ResponseSuppresses NF-kappa-B; activates AP-1
Immune ModulationBinds to DCs; down-regulates T-cell proliferation
Lipid MetabolismInteracts with proteins affecting triglyceride levels

Q & A

Q. How to optimize reaction scalability for multi-gram synthesis?

  • Process chemistry :
  • Continuous flow reactors : Minimize exothermic risks during Boc protection .
  • Catalyst recycling : Immobilized DMAP reduces costs and waste .

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